molecular formula C11H21NO9 B11929201 (2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate

(2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate

Cat. No.: B11929201
M. Wt: 311.29 g/mol
InChI Key: RZALONVQKUWRRY-XOJLQXRJSA-N
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Description

(2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate is a compound with significant interest in various scientific fields This compound is known for its unique chemical structure, which includes both dihydroxybutanedioic acid and hydroxybutanoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate typically involves multi-step organic synthesis. The process begins with the preparation of the dihydroxybutanedioic acid component, which can be synthesized through the oxidation of suitable precursors under controlled conditions. The hydroxybutanoate moiety is then introduced through esterification or amidation reactions, depending on the desired final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts, temperature control, and purification techniques such as crystallization or chromatography are essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxy groups to corresponding alcohols.

    Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

(2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for treating specific diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3-dihydroxybutanedioic acid: Shares the dihydroxybutanedioic acid moiety but lacks the hydroxybutanoate component.

    (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate: Contains the hydroxybutanoate moiety but not the dihydroxybutanedioic acid component.

Uniqueness

The uniqueness of (2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate lies in its combined structural features, which confer distinct chemical reactivity and potential applications. Its dual functionality allows for versatile use in various scientific and industrial fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H21NO9

Molecular Weight

311.29 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C7H15NO3.C4H6O6/c1-8(2,3)5-6(9)4-7(10)11;5-1(3(7)8)2(6)4(9)10/h6,9H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m11/s1

InChI Key

RZALONVQKUWRRY-XOJLQXRJSA-N

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)[O-])O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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